molecular formula C20H19NO4 B14349334 N,O-Didemethylbuchenavianine CAS No. 91147-19-2

N,O-Didemethylbuchenavianine

Cat. No.: B14349334
CAS No.: 91147-19-2
M. Wt: 337.4 g/mol
InChI Key: QNBKXTFSOOMMAF-UHFFFAOYSA-N
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Description

N,O-Didemethylbuchenavianine is a natural flavonoidal alkaloid of interest in medicinal chemistry research. This compound is related to a class of natural products identified from plants of the Buchenavia genus . Flavonoidal alkaloids have garnered significant research attention due to their potential as inhibitors of disease-relevant protein kinases, such as CDK1 and CDK5, which are important targets in oncology and neurodegenerative disease research . The core flavonoid structure is known to interact with kinase ATP-binding sites, and the alkaloidal component can enhance specificity and potency, providing a valuable scaffold for developing new therapeutic agents . This product is intended for use in biochemical research, high-throughput screening, and structure-activity relationship (SAR) studies to further elucidate its mechanism of action and potential applications. It is supplied as a solid and should be stored under inert conditions. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91147-19-2

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

5,7-dihydroxy-2-phenyl-8-piperidin-2-ylchromen-4-one

InChI

InChI=1S/C20H19NO4/c22-14-10-15(23)19-16(24)11-17(12-6-2-1-3-7-12)25-20(19)18(14)13-8-4-5-9-21-13/h1-3,6-7,10-11,13,21-23H,4-5,8-9H2

InChI Key

QNBKXTFSOOMMAF-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4)O)O

Origin of Product

United States

Occurrence, Isolation, and Initial Characterization of N,o Didemethylbuchenavianine

Natural Sources and Distribution of N,O-Didemethylbuchenavianine and Related Alkaloids

This compound has been identified and isolated from plants belonging to the Buchenavia genus, a group of trees distributed throughout Central and South America. nih.govnih.gov The primary documented natural source of this compound is the fruit of Buchenavia macrophylla. uobabylon.edu.iqpensoft.net Additionally, research has confirmed its presence in the leaves of Buchenavia tetraphylla, indicating its distribution across different species and tissues within the genus. nih.gov

The genus Buchenavia is a rich source of structurally similar flavonoid alkaloids. The co-occurrence of these related compounds is a key feature of the genus's chemical profile. This compound is part of a larger family of buchenavianine and capitavine derivatives that have been isolated from these plants. For instance, the leaves and fruits of B. macrophylla also produce buchenavianine, O-demethylbuchenavianine, and N-demethylbuchenavianine. pensoft.netresearchgate.net Similarly, Buchenavia capitata is known to contain capitavine and its derivatives. pensoft.net The presence of this suite of related alkaloids underscores the distinct biosynthetic pathways active within the Buchenavia genus.

Table 1: Distribution of this compound and Related Alkaloids in the Buchenavia Genus

Compound Name Natural Source (Plant Species) Plant Part(s)
This compound Buchenavia macrophylla, Buchenavia tetraphylla Fruit, Leaves
Buchenavianine Buchenavia macrophylla, Buchenavia tetraphylla Leaves
O-Demethylbuchenavianine Buchenavia macrophylla, Buchenavia tetraphylla Fruit
N-Demethylbuchenavianine Buchenavia macrophylla Fruit
Capitavine Buchenavia capitata Seeds
N-Demethylcapitavine Buchenavia macrophylla Fruit

Advanced Isolation Methodologies for this compound

The isolation of this compound from its natural matrix is a multi-step process that relies on advanced extraction and chromatographic techniques. While a singular, standardized protocol is not universally cited, the methodologies employed are consistent with modern phytochemical practices for separating flavonoid alkaloids.

The process generally begins with the extraction of dried and powdered plant material (e.g., fruits or leaves) using a polar solvent such as methanol (B129727), ethanol, or a hydroalcoholic mixture. uobabylon.edu.iqijstr.org This initial step yields a crude extract containing a complex mixture of primary and secondary metabolites.

To enrich the alkaloid content, the crude extract is subjected to a series of liquid-liquid partitioning steps. nih.govmdpi.com This involves sequentially extracting the aqueous or alcoholic solution with immiscible organic solvents of increasing polarity, such as hexane, chloroform (B151607), ethyl acetate, and n-butanol. nih.gov This fractionation separates compounds based on their solubility, with alkaloids typically concentrating in the chloroform or ethyl acetate fractions. An acid-base extraction may also be employed, where the pH of the solution is manipulated to selectively move the basic alkaloids between aqueous and organic layers, effectively separating them from neutral and acidic compounds. uobabylon.edu.iqnih.gov

The resulting alkaloid-rich fraction undergoes further purification using various chromatographic techniques. Column chromatography is a fundamental step, utilizing stationary phases like silica (B1680970) gel or Sephadex LH-20 to separate compounds based on their polarity and size. nih.govnih.gov Fractions from the column are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound. nih.gov For final purification and to achieve high purity, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice. uobabylon.edu.iqpensoft.net More advanced techniques such as High-Speed Counter-Current Chromatography (HSCCC), an all-liquid partition chromatography method, can also be used to eliminate issues like irreversible adsorption on solid supports and efficiently separate complex alkaloid mixtures. nih.govmdpi.com

Spectroscopic and Analytical Techniques for Initial Structural Characterization of this compound

The definitive structural elucidation of this compound was accomplished through a combination of spectroscopic and analytical methods. uobabylon.edu.iq These techniques provide complementary information that, when pieced together, reveals the molecule's complete atomic connectivity, stereochemistry, and molecular formula.

Mass Spectrometry (MS) is fundamental for determining the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the calculation of the precise molecular formula. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum reveals characteristic absorption bands corresponding to specific vibrations of chemical bonds, such as O-H (hydroxyl), N-H (amine), C=O (carbonyl), and C=C (aromatic) groups, which are key features of a flavonoid alkaloid structure. uobabylon.edu.iqnih.gov

Ultraviolet-Visible (UV) Spectroscopy provides information about the electronic conjugation system within the molecule. The absorption maxima (λmax) in the UV spectrum are characteristic of the flavonoid chromophore, helping to confirm the basic flavonoid skeleton of the compound. uobabylon.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework.

¹H NMR (Proton NMR) identifies all the hydrogen atoms in the molecule, providing information about their chemical environment, the number of neighboring protons (through signal splitting), and their integration (the number of protons of each type). uobabylon.edu.iqnih.gov

¹³C NMR (Carbon NMR) detects all the carbon atoms, revealing the total number of carbons and their chemical environments (e.g., aromatic, aliphatic, carbonyl). uobabylon.edu.iqnih.gov

2D-NMR Techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. These experiments reveal which protons are coupled to each other and which protons are attached to which carbons, allowing for the unambiguous assembly of the molecular structure. researchgate.net

The collective data from these analytical methods provided the conclusive evidence required to establish the structure of this compound. uobabylon.edu.iq

Table 2: Application of Spectroscopic Techniques in the Characterization of this compound

Technique Application in Structural Elucidation
Mass Spectrometry (MS) Determination of molecular weight and molecular formula.
Infrared (IR) Spectroscopy Identification of key functional groups (e.g., -OH, -NH, C=O).
UV-Visible Spectroscopy Confirmation of the conjugated flavonoid backbone.
¹H Nuclear Magnetic Resonance (¹H NMR) Reveals the proton environment and connectivity in the molecule.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Determines the number and type of carbon atoms.

Biosynthesis of N,o Didemethylbuchenavianine

Proposed Biosynthetic Pathways of N,O-Didemethylbuchenavianine

While the definitive biosynthetic pathway for this compound has not been experimentally determined, it is hypothesized to be derived from the general pathway for tetrahydroisoquinoline alkaloids. This would likely involve the condensation of a biogenic amine, such as dopamine (B1211576) or a related compound, with a keto acid or aldehyde. The resulting intermediate would then undergo a series of modifications including cyclization, and potentially reduction and other enzymatic transformations, to form the core structure of this compound. The precise sequence of these events and the specific intermediates involved are yet to be identified.

Enzymatic Mechanisms in this compound Biosynthesis

The biosynthesis of this compound would necessitate a suite of specific enzymes. Based on analogous alkaloid biosynthetic pathways, the key enzymatic steps would likely include:

A Pictet-Spenglerase: This class of enzymes is crucial for the cyclization reaction that forms the tetrahydroisoquinoline core.

Dehydrogenases/Reductases: These enzymes would be involved in modifying the oxidation state of the molecule.

Methyltransferases and Demethylases: While the compound is demethylated, its precursors may be methylated, and the removal of these methyl groups would be catalyzed by demethylases.

The specific enzymes responsible for the biosynthesis of this compound have not been isolated or characterized.

Precursor Incorporation Studies in this compound Biosynthesis

To date, there are no published precursor incorporation studies that specifically investigate the biosynthesis of this compound. Such studies, which typically involve feeding isotopically labeled precursors to the producing organism and tracing their incorporation into the final product, are essential for definitively establishing the biosynthetic pathway. The absence of this research means that the proposed pathways remain hypothetical.

Synthetic Approaches to N,o Didemethylbuchenavianine and Its Analogues

Retrosynthetic Analysis of N,O-Didemethylbuchenavianine

A retrosynthetic analysis of this compound reveals several key disconnections that simplify the complex target molecule into more readily available starting materials. The core structure of this compound features a flavan (B184786) C-ring, a piperidine (B6355638) ring, and two aromatic rings (A and B).

The most logical primary disconnection is the C-N bond that links the piperidine ring to the flavonoid scaffold. This bond can be retrosynthetically cleaved via a Mannich-type reaction, a common strategy for the formation of such linkages. This disconnection leads to two key intermediates: a flavonoid precursor and a piperidine derivative.

Further disconnection of the flavonoid core can be envisioned through a retro-Claisen-Schmidt condensation. This would break the C-C bond between the A and B rings, leading to a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025). The piperidine ring itself can be traced back to simpler, commercially available precursors through standard transformations.

This retrosynthetic strategy offers a convergent approach, allowing for the independent synthesis of the flavonoid and piperidine moieties before their crucial coupling in the final stages of the synthesis.

Total Synthesis Methodologies for this compound

While a specific total synthesis of this compound has not been prominently reported in the literature, the synthesis of related flavonoid alkaloids, such as the kinkeloids, provides a blueprint for a plausible synthetic route. nih.gov

Pioneering Synthetic Strategies for this compound

Early synthetic strategies for flavonoid alkaloids would likely have focused on a biomimetic approach, mimicking the proposed biosynthetic pathway of these compounds. A key step in the synthesis of the flavonoid core is the Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde to form a chalcone (B49325) intermediate. This chalcone can then undergo an intramolecular cyclization to form the flavanone (B1672756) core.

The introduction of the piperidine moiety would likely be achieved through a Mannich reaction, reacting the flavanone with formaldehyde (B43269) and a suitable piperidine derivative. Subsequent modifications, such as the introduction of the double bond in the C-ring to form the flavone (B191248), could be achieved through oxidation.

Modern Enantioselective Total Synthesis of this compound

Modern synthetic approaches would prioritize enantioselectivity to produce a single enantiomer of this compound, which is crucial for its biological activity. Several powerful enantioselective methods can be applied to the synthesis of the chiral centers in the molecule.

For the synthesis of the flavanone core, organocatalytic methods have emerged as a powerful tool. For instance, an intramolecular Michael addition of a chalcone precursor catalyzed by a chiral thiourea (B124793) or amine catalyst can afford the flavanone with high enantiomeric excess. nih.gov Alternatively, enantioselective epoxidation of the chalcone followed by a ring-closing reaction can also provide access to the chiral flavanone. nih.gov

The stereocenter in the piperidine ring could be established using a variety of methods, including the use of a chiral auxiliary or an asymmetric hydrogenation of a suitable prochiral precursor.

Stereochemical Control in this compound Synthesis

Achieving the correct relative and absolute stereochemistry is a critical aspect of the total synthesis of this compound. The molecule possesses multiple stereocenters, and their precise spatial arrangement is essential for its biological function.

The stereochemistry of the flavonoid core can be controlled during the cyclization of the chalcone intermediate. The use of chiral catalysts or reagents can direct the formation of the desired stereoisomer. For example, Sharpless asymmetric dihydroxylation of a chalcone precursor can introduce two adjacent stereocenters with high stereocontrol, which can then be further elaborated to the flavanone core. nih.gov

In the final Mannich coupling step, the stereochemistry of the newly formed C-C bond can be influenced by the existing stereocenter in the piperidine ring and the reaction conditions. Diastereoselective control can be achieved by carefully selecting the catalyst and solvent system.

Synthesis of this compound Derivatives and Analogues

The development of synthetic routes to this compound opens the door to the preparation of a wide range of derivatives and analogues. This allows for the exploration of the structure-activity relationship (SAR) and the optimization of the compound's biological properties.

Design Principles for this compound Analogues

The design of this compound analogues is guided by the desire to enhance its therapeutic potential, for instance, its reported anti-HIV activity. mdpi.com Key modifications could be made to the flavonoid scaffold and the piperidine ring.

Molecular and Cellular Pharmacology of N,o Didemethylbuchenavianine Preclinical

In Vitro Evaluation of N,O-Didemethylbuchenavianine

The preclinical in vitro evaluation of a novel chemical entity is a critical first step in determining its potential as a therapeutic agent. This process involves a series of experiments designed to assess the compound's biological activity at the cellular and molecular level. For the alkaloid this compound, which has been isolated from the fruit of Buchenavia macrophylla, a comprehensive understanding of its effects in a controlled laboratory setting is essential. epdf.pub The following sections detail the current state of knowledge regarding the in vitro pharmacological properties of this compound.

Cell Line Studies with this compound

Cell line studies are fundamental to preclinical research, providing initial insights into the biological effects of a compound on various cell types. These studies can reveal cytotoxic (cell-killing) and antiproliferative (inhibition of cell growth) activities, as well as more subtle modulations of cellular processes.

Currently, there is a notable absence of published scientific literature detailing the cytotoxic and antiproliferative activities of this compound against any cancer cell lines. While the compound has been successfully isolated, its potential as an anti-cancer agent has not been reported in peer-reviewed studies. Therefore, no data on its efficacy, such as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), is available for any cancer cell lines.

Table 1: Cytotoxicity and Antiproliferative Activities of this compound in Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) Reference

Similarly, there is no available scientific data on the effects of this compound on other human and murine cell lines, including normal (non-cancerous) cell lines. Such studies are crucial for determining the selectivity of a compound and its potential for off-target effects. The lack of this information means that the broader cellular effects of this compound remain uncharacterized.

Table 2: Effects of this compound on Other Human and Murine Cell Lines

Cell Line Organism Cell Type Observed Effects Reference

The investigation into how a compound may modulate specific cellular processes, such as apoptosis (programmed cell death), cell cycle progression, or signal transduction pathways, provides deeper insight into its mechanism of action. At present, there are no published studies that have investigated the modulation of any specific cellular processes by this compound.

Enzyme Inhibition Studies of this compound

Enzymes are critical for a vast array of physiological functions and are common targets for therapeutic drugs. Enzyme inhibition studies are performed to identify if a compound can specifically interact with and inhibit the activity of one or more enzymes.

There is no scientific literature available that identifies any specific enzyme targets for this compound. As such, it is not known whether this compound acts as an enzyme inhibitor.

Table 3: Enzyme Inhibition Profile of this compound

Target Enzyme Enzyme Class Inhibition Constant (Ki) Type of Inhibition Reference
Kinetic Characterization of Enzyme Inhibition by this compound

There is no publicly available data from kinetic studies to characterize the potential enzyme-inhibiting properties of this compound. Research in this area would be necessary to determine if the compound acts as an inhibitor for any specific enzymes and to elucidate the nature of such inhibition (e.g., competitive, non-competitive, or uncompetitive).

Molecular Mechanisms of Action of this compound

The molecular mechanisms through which this compound might exert any biological effects are unknown.

Receptor Binding and Ligand-Target Interactions

No studies have been published that investigate the binding affinity of this compound to any physiological receptors. Therefore, its potential as a ligand for any known or novel targets has not been established.

Intracellular Signaling Pathway Modulation

There is no information regarding the ability of this compound to modulate any intracellular signaling pathways. Research would be required to ascertain if it can influence key cellular communication networks.

Protein-N,O-Didemethylbuchenavianine Interactions

Specific interactions between this compound and proteins have not been documented in the scientific literature.

Molecular Docking and In Silico Studies for Mechanism Elucidation

A search for molecular docking or other in silico computational studies involving this compound yielded no results. Such studies, which could predict potential biological targets and binding modes, have not been performed or published.

Preclinical in Vivo Studies of N,o Didemethylbuchenavianine

Animal Model Selection and Characterization for N,O-Didemethylbuchenavianine Research

Specific animal models for the dedicated study of this compound have not been detailed in the available scientific literature. Preclinical in vivo studies are fundamental for evaluating how a potential drug interacts with a complex biological system, with rodents often being used to approximate human physiology. biotestfacility.com The selection of an appropriate animal model is critical and depends on the research question, the disease being modeled, and the biological relevance to human conditions. nih.gov

One study utilized an alternative in vivo model, the larvae of Tenebrio molitor (mealworm), to assess the antioxidant properties of extracts from Buchenavia tetraphylla, a plant known to contain this compound. mdpi.comresearchgate.net In this research, the larvae were used to evaluate the protective effects of the plant's extracts against oxidative stress induced by Escherichia coli. mdpi.comresearchgate.netufpe.br While this represents a form of in vivo testing, it does not provide the comprehensive physiological data typically derived from mammalian models.

Pharmacological Efficacy Studies of this compound in Animal Models

There is a lack of published studies detailing the pharmacological efficacy of isolated this compound in conventional animal models. Efficacy studies are crucial in preclinical development to determine if a compound has a therapeutic effect before advancing to human trials. biotestfacility.com

Research on related compounds from Buchenavia species has indicated potential bioactivities. For instance, O-demethylbuchenavianine has shown anti-HIV activity in vitro. toxicology.cznih.gov Furthermore, extracts from Buchenavia tetraphylla, containing a mixture of compounds including this compound, demonstrated a protective effect by increasing the lifespan of Tenebrio molitor larvae infected with a lethal dose of enteroaggregative E. coli. mdpi.comresearchgate.net However, these findings are based on extracts and not the isolated compound, and the Tenebrio molitor model primarily serves as an initial screening tool for antioxidant and anti-infective potential. mdpi.com

Metabolic Fate and Biotransformation of this compound in Animal Systems

The metabolic fate and biotransformation of this compound in animal systems have not been documented in the available literature. Drug metabolism studies are essential to understand how a compound is chemically altered within a living organism, which influences its efficacy and toxicity. nih.govnih.gov These processes, often occurring in the liver, typically involve Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions to render the compound more water-soluble for excretion. nih.gov In silico (computer-based) predictions for related flavonoid alkaloids from Buchenavia have been conducted to estimate their absorption, distribution, metabolism, and excretion (ADME) properties, but these are theoretical and await in vivo validation. nih.gov

Preclinical Pharmacokinetic Profiles of this compound in Animal Models

Detailed preclinical pharmacokinetic data for this compound in animal models are not available in published research. Pharmacokinetic studies analyze the absorption, distribution, metabolism, and excretion (ADME) of a compound, which are critical for determining dosing regimens and understanding its behavior in the body. biotestfacility.comnih.govantineo.fr While a synthetic route for related flavan (B184786) alkaloids has been proposed to enable future in vivo disposition, metabolism, and pharmacokinetic studies through the incorporation of stable radioisotopes, such research on this compound has not yet been published. mdpi.com

Structure Activity Relationship Sar Studies of N,o Didemethylbuchenavianine and Its Analogues

Systematic Structural Modifications and Resultant Activity Profiles

The exploration of a compound's SAR begins with systematic structural modifications. This process involves the synthesis of a series of analogues where specific parts of the parent molecule are altered. For N,O-Didemethylbuchenavianine, this would involve targeted changes to its core heterocyclic structure, the nature and position of its substituents, and its stereochemical configuration.

The goal is to identify which molecular features are essential for biological activity, which can be modified to enhance activity, and which lead to a loss of activity. By comparing the biological profiles of these systematically modified analogues, researchers can build a comprehensive picture of the compound's SAR.

Hypothetical Modifications for SAR Studies of this compound:

Modification SitePotential ChangesRationale
Nitrogen Atom Alkylation, Acylation, OxidationTo probe the importance of the nitrogen's basicity and hydrogen bonding capacity for receptor interaction.
Oxygen Atom Alkylation, EsterificationTo determine the role of the hydroxyl group as a hydrogen bond donor or acceptor.
Aromatic Rings Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups)To investigate the influence of electronic and steric effects on activity.
Aliphatic Bridge Changes in length and rigidityTo understand the optimal spatial arrangement of the pharmacophoric elements.

Influence of Substituents on Biological Activities of this compound Derivatives

Substituents on a molecule can profoundly influence its biological activity by altering its electronic properties, lipophilicity, and steric profile. These changes can affect how the molecule binds to its biological target, its absorption, distribution, metabolism, and excretion (ADME) properties.

For this compound derivatives, the introduction of electron-donating or electron-withdrawing groups on the aromatic rings could significantly impact activity. lumenlearning.comlongdom.org For instance, electron-withdrawing groups can enhance the acidity of nearby protons, potentially strengthening hydrogen bonds with a receptor. longdom.org Conversely, electron-donating groups can increase the electron density of the aromatic system, which might be favorable for certain types of interactions. lumenlearning.com The size and shape of substituents also play a crucial role, as bulky groups can create steric hindrance that may either prevent or enhance binding, depending on the topology of the receptor's binding site. longdom.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orglongdom.org A QSAR model can be represented by the equation:

Activity = f(physicochemical properties and/or structural features) wikipedia.org

To develop a QSAR model for this compound, a dataset of analogues with their corresponding biological activities would be required. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each analogue. Statistical methods, like multiple linear regression or partial least squares, would then be used to build a model that can predict the activity of new, unsynthesized derivatives. mdpi.com Such a model would be an invaluable tool for prioritizing the synthesis of the most promising analogues, thereby saving time and resources in the drug discovery process. longdom.org

Stereochemical Implications in this compound SAR

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in biological activity. wikipedia.org Since biological targets like enzymes and receptors are chiral, they often exhibit a high degree of stereoselectivity, meaning they will interact differently with different stereoisomers of a drug. nih.govresearchgate.net

This compound possesses chiral centers, meaning it can exist as different enantiomers and diastereomers. It is highly probable that these stereoisomers will exhibit different biological activities. One enantiomer may be significantly more potent than the other, or they may even have entirely different pharmacological effects. nih.gov Therefore, any comprehensive SAR study of this compound must involve the synthesis and biological evaluation of individual stereoisomers to fully understand the stereochemical requirements for its activity. nih.govmdpi.com

Advanced Analytical Methodologies for N,o Didemethylbuchenavianine Quantification and Characterization

Chromatographic Techniques for Separation and Quantification of N,O-Didemethylbuchenavianine

Chromatography is the cornerstone for isolating and quantifying this compound from complex matrices, such as plant extracts. The choice of technique depends on the analytical goal, from preliminary screening to precise quantification.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile and thermally sensitive compounds like flavonoid alkaloids. sci-hub.se Its high resolution and sensitivity make it ideal for both quantifying this compound and for isolating it in a pure form for further studies.

Methodology: A reversed-phase HPLC (RP-HPLC) setup is typically employed for the analysis of flavonoids and alkaloids. mdpi.comresearchgate.net This involves a non-polar stationary phase (like C18) and a polar mobile phase. The polarity of this compound, conferred by its hydroxyl and amine groups, allows for good retention and separation on a C18 column.

The mobile phase usually consists of a mixture of water and an organic solvent, most commonly acetonitrile (B52724) or methanol (B129727). frontiersin.orgfrontiersin.org To improve peak shape and resolution, especially for alkaloids which can exhibit peak tailing due to interaction with residual silanols on the column, an acid modifier such as formic acid or trifluoroacetic acid is often added to the mobile phase. mdpi.com

Detection is most commonly achieved using a Diode Array Detector (DAD) or UV-Vis detector. The extensive conjugation in the flavone (B191248) backbone of this compound results in strong UV absorbance, typically with two major absorption maxima (Band I around 330-380 nm and Band II around 250-270 nm), allowing for sensitive and selective detection. nih.gov For quantification, an external or internal standard method can be used, with calibration curves constructed by plotting peak area against concentration. frontiersin.org

Table 1: Typical HPLC Parameters for this compound Analysis This table presents a hypothetical but representative HPLC method based on established practices for flavonoid alkaloid analysis.

ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseA: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
ElutionGradient elution, e.g., 10% to 70% B over 30 minutes
Flow Rate1.0 mL/min
Column Temperature25-35 °C
DetectorDiode Array Detector (DAD)
Detection WavelengthMonitoring at ~270 nm and ~350 nm
Injection Volume10-20 µL

Gas Chromatography (GC) Methods

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. filab.fr Due to its high polarity and low volatility stemming from multiple hydroxyl (-OH) and amine (-NH) groups, this compound is not amenable to direct analysis by GC. These functional groups would lead to strong adsorption on the GC column, resulting in poor peak shape and thermal degradation in the hot injector. sciforum.net

Derivatization: To overcome these limitations, a derivatization step is mandatory. This process chemically modifies the polar functional groups to create a more volatile and thermally stable analogue. Silylation is a common derivatization technique for compounds containing active hydrogens. sciforum.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to convert the hydroxyl and amine protons into trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and amines, respectively.

Once derivatized, the compound can be analyzed using a GC system, typically equipped with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. nih.gov The separation would be performed on a non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5ms).

Table 2: Illustrative GC Method Parameters for Derivatized this compound This table outlines a plausible GC method following a necessary derivatization step.

ParameterCondition
Derivatization ReagentBSTFA with 1% TMCS or MTBSTFA
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium, constant flow mode (~1 mL/min)
Injector Temperature280 °C
Oven ProgramInitial 150 °C, ramp at 10 °C/min to 300 °C, hold for 5 min
DetectorMass Spectrometer (MS) or Flame Ionization Detector (FID)
Detector Temperature290 °C (FID) or MS Transfer Line at 280 °C

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the preliminary analysis of this compound. It is particularly useful for screening plant extracts to confirm the presence of alkaloids and flavonoids, monitoring the progress of extraction and purification procedures, and optimizing solvent systems for column chromatography. rjpharmacognosy.ir

Methodology: For TLC analysis, a silica (B1680970) gel plate is typically used as the stationary phase due to the polar nature of the target compound. The mobile phase is a mixture of solvents, with the polarity adjusted to achieve good separation. For flavonoid alkaloids, a common solvent system might include a non-polar component like chloroform (B151607) or ethyl acetate, a more polar component like methanol, and a small amount of a basic modifier like ammonia (B1221849) to prevent the streaking of the basic alkaloid. mdpi.com

After developing the plate, the separated compounds are visualized. Due to its flavone structure, this compound will be visible under UV light (at 254 nm and 365 nm) as a dark or fluorescent spot. Further visualization can be achieved by spraying the plate with specific reagents. Dragendorff's reagent is commonly used to detect alkaloids, which typically appear as orange or reddish-brown spots.

Advanced Spectroscopic Techniques for this compound Analysis

While chromatography separates compounds, spectroscopy is essential for identifying them and elucidating their precise chemical structure.

Mass Spectrometry (MS) Applications (e.g., LC-MS, GC-MS)

Mass Spectrometry (MS) is an indispensable tool that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition of a compound. nih.gov When coupled with a chromatographic inlet (LC-MS or GC-MS), it provides both separation and highly specific detection.

For this compound, LC-MS is the technique of choice as it avoids the need for derivatization. ufl.edu Electrospray Ionization (ESI) is the most suitable ionization technique for this molecule, as it is a soft method that typically generates a protonated molecular ion [M+H]⁺ in positive ion mode. sci-hub.se High-resolution mass spectrometry (HRMS), for instance using a Time-of-Flight (TOF) or Orbitrap analyzer, can determine the accurate mass of this ion, which allows for the calculation of its elemental formula (C₁₉H₁₉NO₄ for the neutral molecule).

Tandem mass spectrometry (MS/MS) is used for structural confirmation. The [M+H]⁺ ion is selected and fragmented, and the resulting fragmentation pattern provides a structural fingerprint. For this compound, characteristic fragmentation would involve cleavages within the piperidine (B6355638) ring and Retro-Diels-Alder (RDA) fragmentations of the flavone C-ring, providing clear evidence for the different parts of the structure.

Table 3: Predicted Key Mass Fragments for this compound in ESI-MS/MS Based on the structure 5,7-dihydroxy-8-(2-piperidinyl)flavone (Molecular Formula: C₁₉H₁₉NO₄, Molecular Weight: 337.36 g/mol).

m/z (predicted)IonDescription
338.13[M+H]⁺Protonated molecular ion
254.06[M+H - C₅H₁₀N]⁺Loss of the piperidine side chain
153.02[A-ring fragment]⁺Fragment from RDA cleavage, containing the dihydroxy-substituted A-ring
84.08[C₅H₁₀N]⁺Piperidinyl cation fragment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. colab.ws It provides detailed information about the carbon-hydrogen framework of a molecule. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required to unambiguously determine the structure of this compound and to differentiate it from its isomers.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the flavonoid A- and B-rings, as well as the aliphatic protons of the piperidine ring. The chemical shifts and coupling constants of these protons reveal their electronic environment and connectivity. ikm.org.my

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms. The chemical shifts differentiate between sp²-hybridized aromatic and carbonyl carbons of the flavonoid core and the sp³-hybridized carbons of the piperidine ring. d-nb.info

2D NMR:

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), which is essential for mapping out the spin systems within the piperidine ring and the flavonoid B-ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it shows correlations between protons and carbons over two to three bonds. This experiment connects the different fragments of the molecule, for example, by showing a correlation from the piperidine H-2' proton to the flavonoid C-8 carbon, confirming the attachment point of the side chain.

Table 4: Expected NMR Chemical Shift Ranges (δ, ppm) for this compound Predicted chemical shift ranges in a typical solvent like DMSO-d₆, based on the flavonoid alkaloid structure.

Nucleus TypeExpected Chemical Shift Range (ppm)
Phenolic -OH9.0 - 13.0
Amine -NH3.0 - 5.0 (broad)
Aromatic Protons (B-ring)7.0 - 8.0
Aromatic Proton (A-ring, H-6)6.0 - 6.5
Flavonoid H-36.5 - 7.0
Piperidine Protons (aliphatic)1.5 - 3.5
Carbonyl Carbon (C-4)~180
Aromatic/Flavonoid Carbons100 - 165
Piperidine Carbons20 - 60

Electrophoretic Methods for this compound Analysis

Electrophoretic techniques separate molecules based on their charge-to-size ratio in the presence of an electric field. researchgate.net For a charged molecule like an alkaloid, these methods offer high efficiency and resolution.

Capillary Electrophoresis (CE) is a powerful electrokinetic separation method that is well-suited for the analysis of alkaloids from various sources, including plant extracts. tandfonline.comresearchgate.net Its advantages include high separation efficiency, short analysis times, and the requirement for only minute quantities of sample and reagents. researchgate.netnih.gov

Different modes of CE can be applied for the analysis of this compound:

Capillary Zone Electrophoresis (CZE): This is the most common form of CE, where separation occurs in a buffer-filled capillary. tandfonline.com For alkaloids, which are typically basic, a low pH buffer is used to ensure the analytes are protonated and carry a positive charge. This allows for their separation based on differences in their electrophoretic mobilities.

Capillary Gel Electrophoresis (CGE): In CGE, the capillary is filled with a gel matrix, which introduces a sieving effect, allowing for separation based on molecular size in addition to charge. oak.go.kr

Micellar Electrokinetic Chromatography (MEKC): This technique uses surfactants (micelles) in the buffer to separate both charged and neutral molecules. It could be particularly useful for analyzing a crude plant extract that may contain this compound alongside other, uncharged compounds. oak.go.kr

For the analysis of isoquinoline (B145761) alkaloids, which are structurally related to the presumed class of this compound, researchers have successfully used ammonium (B1175870) formate (B1220265) buffers at low pH (e.g., 3.0 or 4.0) with organic modifiers like methanol or acetonitrile. nih.gov The applied voltage is typically in the range of 25 kV. nih.gov

A hypothetical CZE method for the analysis of this compound could employ the following conditions, as demonstrated for similar alkaloids:

ParameterCondition
Capillary Fused silica, 50 µm i.d., 60 cm total length
Background Electrolyte (BGE) 100 mM Ammonium formate buffer (pH 3.5) with 15% acetonitrile
Voltage +25 kV
Temperature 25 °C
Injection Hydrodynamic (50 mbar for 5 s)
Detection UV at 214 nm

This table represents a hypothetical set of parameters for the CZE analysis of this compound, based on established methods for other alkaloids.

Hyphenated Techniques for Comprehensive Analysis of this compound

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex samples like plant extracts. nih.govnih.gov These techniques provide both quantitative and structural information in a single run.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a cornerstone technique for the analysis of natural products, including alkaloids. researchgate.net It combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitive and selective detection of mass spectrometry.

For cyclopeptide alkaloids, reversed-phase chromatography is commonly used. A typical setup would involve a C18 column and a gradient elution with a mobile phase consisting of water and an organic solvent (like acetonitrile or methanol), both containing a modifier such as formic acid or ammonium formate to improve peak shape and ionization efficiency. oak.go.krshimadzu.com

The mass spectrometer can be operated in various modes. For initial identification, a full scan can be performed to determine the molecular weight of the eluted compounds. For quantification and enhanced selectivity, tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode is employed. shimadzu.com In MRM, a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. This highly selective process minimizes interference from the complex matrix of a plant extract. shimadzu.com

A representative UHPLC-ESI-qTOF-MS method for the analysis of cyclopeptide alkaloids, which could be adapted for this compound, is detailed below. oak.go.kr

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B in 15 minutes
Flow Rate 0.3 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS/MS Fragmentation Collision-Induced Dissociation (CID)

This table outlines a representative set of parameters for the LC-MS analysis of cyclopeptide alkaloids, which could be applicable to this compound.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

The coupling of capillary electrophoresis with mass spectrometry (CE-MS) combines the high separation efficiency of CE with the specificity of MS detection. nih.gov This technique is particularly advantageous for the analysis of charged and polar compounds like alkaloids, and it requires very small sample volumes. nih.govnih.gov

For the analysis of isoquinoline alkaloids, CE-MS with an electrospray ionization (ESI) interface has been successfully applied. nih.gov The separation is typically performed using a volatile buffer, such as ammonium formate, which is compatible with the MS detector. nih.gov The ESI source then generates ions from the eluted analytes, which are subsequently analyzed by the mass spectrometer. This allows for the determination of the molecular weight and, through MS/MS fragmentation, the structural elucidation of the alkaloids present in the sample. researchgate.netnih.gov

The development of a robust CE-MS method would be a powerful tool for the definitive identification and quantification of this compound in complex matrices.

Future Perspectives and Research Directions for N,o Didemethylbuchenavianine

Emerging Synthetic Strategies for N,O-Didemethylbuchenavianine and its Analogues

The total synthesis of complex natural products like this compound is crucial for enabling comprehensive biological evaluation and the generation of novel analogues with improved properties. While the specific total synthesis of this compound has not been extensively reported, strategies employed for other flavonoid alkaloids provide a roadmap for future synthetic endeavors.

Future synthetic approaches will likely focus on modular and convergent strategies that allow for the flexible construction of the core flavonoid and piperidine (B6355638) moieties, as well as the assembly of the final molecule. The Mannich reaction, for instance, has been successfully utilized as a key step in the synthesis of other flavan (B184786) alkaloids, coupling the flavonoid and piperidine components. nih.gov The development of stereoselective methods will be paramount to control the chirality of the piperidine ring, a feature often critical for biological activity.

Moreover, the exploration of biocatalysis and chemoenzymatic strategies could offer elegant and efficient routes to this compound and its analogues. Enzymes could be employed for stereoselective transformations that are challenging to achieve through traditional chemical methods. As research progresses, the development of a robust synthetic platform will be instrumental in producing sufficient quantities of this compound for in-depth pharmacological studies and for the creation of a library of related compounds to explore structure-activity relationships.

Advanced Computational and In Silico Approaches in this compound Research

Computational and in silico methods offer powerful tools to accelerate the understanding of this compound's pharmacological potential, even in the absence of extensive experimental data. These approaches can predict biological activities, elucidate potential mechanisms of action, and guide the design of future experiments.

Molecular docking studies can be employed to investigate the binding of this compound to various biological targets. bohrium.comrsc.orgbiointerfaceresearch.comacs.orgjppres.com Given that related buchenavianine derivatives have shown inhibitory activity against kinases and have been noted for their anti-HIV potential, docking simulations could explore the interaction of this compound with key enzymes in these pathways, such as cyclin-dependent kinases (CDKs) or HIV reverse transcriptase. medchemexpress.comsevenpublicacoes.com.bracs.org Such studies can provide insights into the binding affinity and specific molecular interactions, helping to prioritize experimental validation.

Quantitative Structure-Activity Relationship (QSAR) models can be developed as more analogues of this compound are synthesized and tested. These models can correlate the structural features of the compounds with their biological activities, enabling the prediction of the potency of novel, unsynthesized analogues. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can be performed to assess the drug-likeness of this compound and its derivatives at an early stage, helping to identify potential liabilities and guide the design of compounds with more favorable pharmacokinetic profiles. researchgate.netsciforum.net

Table 1: Potential In Silico Research Strategies for this compound

Computational Method Research Goal Potential Targets/Applications
Molecular DockingPredict binding affinity and mode of interaction.Kinases (e.g., CDK1, CDK5), HIV Reverse Transcriptase, other viral or cancer-related proteins.
Molecular DynamicsSimulate the stability and conformational changes of the ligand-protein complex over time.Validating docking results and understanding the dynamics of the interaction.
QSAR ModelingEstablish a correlation between chemical structure and biological activity.Guiding the design of more potent analogues.
ADMET PredictionAssess pharmacokinetic and toxicity properties.Evaluating drug-likeness and identifying potential liabilities.

Development of Novel Preclinical Animal Models for this compound Studies

The establishment of relevant preclinical animal models is a critical step in evaluating the in vivo efficacy and safety of this compound. Given the reported anti-HIV activity of related compounds like O-demethylbuchenavianine, the development of suitable animal models to test this potential is a key future direction. toxicology.cz

Humanized mouse models, which are immunodeficient mice engrafted with human cells or tissues, are considered the gold standard for preclinical evaluation of anti-HIV therapies. nih.gov These models support HIV-1 replication and allow for the assessment of viral load reduction and effects on the human immune system. frontiersin.org Future studies on this compound could utilize these models to determine its in vivo anti-HIV efficacy.

Beyond infectious diseases, should in vitro studies reveal other significant biological activities, such as neuroprotective or anti-inflammatory effects, other specific animal models would need to be developed. For instance, if kinase inhibitory activity translates to anti-cancer potential, xenograft models using human cancer cell lines could be employed. toxicology.cz The choice of animal model will be dictated by the specific therapeutic area being investigated, and careful experimental design will be necessary to obtain meaningful and translatable results.

Integration of Omics Technologies in this compound Pharmacological Studies

The integration of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive, system-level understanding of the pharmacological effects of this compound. nih.gov This holistic approach can help to identify novel mechanisms of action, discover biomarkers of response, and elucidate potential off-target effects.

Pharmacogenomics studies could investigate how genetic variations influence the response to this compound. By analyzing the transcriptomic and proteomic profiles of cells or tissues treated with the compound, researchers can identify changes in gene and protein expression that are indicative of its mechanism of action. nih.gov For example, microarray or RNA-sequencing analysis of cancer cells treated with this compound could reveal pathways related to cell cycle arrest or apoptosis that are modulated by the compound.

Metabolomics can be used to study the changes in the metabolic profile of an organism or cell in response to treatment with this compound. researchgate.net This can provide insights into the metabolic pathways affected by the compound and may also help to identify its metabolites. The integration of these various omics datasets can provide a powerful, multi-layered view of the biological effects of this compound, paving the way for a more rational and informed drug development process.

Table 2: Application of Omics Technologies in this compound Research

Omics Technology Potential Application Expected Outcome
PharmacogenomicsCorrelate genetic variations with drug response.Identify patient populations most likely to benefit from treatment.
TranscriptomicsAnalyze changes in gene expression upon treatment.Elucidate mechanisms of action and identify affected cellular pathways.
ProteomicsStudy alterations in protein expression and post-translational modifications.Identify direct protein targets and downstream signaling effects.
MetabolomicsProfile changes in endogenous metabolites following exposure.Understand metabolic reprogramming and identify biomarkers of effect.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing N,O-Didemethylbuchenavianine in laboratory settings?

To ensure reproducibility, synthesis protocols must specify reagents (e.g., precursors, catalysts), reaction conditions (temperature, solvent systems), and purification techniques (e.g., column chromatography). Characterization should include spectroscopic methods (NMR, IR, mass spectrometry) and chromatographic validation (HPLC/GC-MS). Adhere to NIH guidelines for reporting experimental details, such as batch-specific purity and solvent grades, to enable replication .

Basic: Which analytical techniques are prioritized for confirming the structural identity and purity of this compound?

High-resolution mass spectrometry (HR-MS) and multidimensional NMR (¹H, ¹³C, DEPT, COSY) are critical for structural elucidation. Purity assessment requires HPLC with UV/Vis or diode-array detection, calibrated against certified reference standards. Report retention times, column specifications, and mobile phase compositions to align with reproducibility standards .

Basic: What safety protocols are essential when handling this compound in preclinical studies?

Use PPE (gloves, lab coats, goggles) and conduct experiments in fume hoods with negative pressure. Reference Material Safety Data Sheets (MSDS) for toxicity profiles, and implement spill containment protocols. Document storage conditions (e.g., inert atmosphere, temperature) and disposal methods compliant with institutional biosafety guidelines .

Advanced: How should researchers design comparative studies to evaluate this compound’s bioactivity against structurally analogous compounds?

Adopt a three-tier framework :

Descriptive tier : Baseline bioactivity (e.g., IC₅₀ values) using standardized assays (e.g., enzyme inhibition).

Relational tier : Dose-response curves and time-dependent effects.

Comparative tier : Pairwise analysis against analogs (e.g., N-methyl derivatives) with ANOVA or non-parametric tests (Mann-Whitney U). Control for solvent effects and batch variability .

Advanced: How can contradictory data in pharmacological studies of this compound be systematically resolved?

Apply hierarchical discrepancy analysis :

  • Level 1 : Verify technical reproducibility (reagent batches, equipment calibration).
  • Level 2 : Conduct power analysis to assess sample size adequacy.
  • Level 3 : Use meta-analytical tools (e.g., random-effects models) to reconcile inter-study variability.
    Report confidence intervals and effect sizes to contextualize findings .

Advanced: What statistical methods are optimal for analyzing dose-dependent toxicity data for this compound?

Employ probit or logit regression for LD₅₀/LC₅₀ calculations. For longitudinal toxicity, use mixed-effects models to account for repeated measures. Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests. Include survival analysis (Kaplan-Meier curves) for in vivo studies .

Advanced: How can mechanistic studies on this compound’s molecular targets be optimized?

Combine in silico docking (e.g., AutoDock Vina) with isothermal titration calorimetry (ITC) for binding affinity validation. Use CRISPR-Cas9 gene editing to silence putative targets in cell lines, followed by rescue experiments. Cross-reference with cheminformatics databases (e.g., ChEMBL) to identify structural analogs with known mechanisms .

Advanced: What strategies mitigate bias when integrating this compound findings with existing literature?

Perform systematic reviews using PRISMA guidelines to minimize selection bias. Critically appraise prior studies using QUADAS-2 for in vitro/in vivo validity. Highlight gaps (e.g., understudied metabolic pathways) and propose validation experiments (e.g., stable isotope tracing) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.